Piperidine-4,4-diol Hydrochloride

Catalog No.
S802393
CAS No.
40064-34-4
M.F
C5H11NO2.ClH
M. Wt
153.61 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidine-4,4-diol Hydrochloride

CAS Number

40064-34-4

Product Name

Piperidine-4,4-diol Hydrochloride

IUPAC Name

piperidine-4,4-diol;hydrochloride

Molecular Formula

C5H11NO2.ClH

Molecular Weight

153.61 g/mol

InChI

InChI=1S/C5H11NO2.ClH/c7-5(8)1-3-6-4-2-5;/h6-8H,1-4H2;1H

InChI Key

BQOLKFJNJCOALF-UHFFFAOYSA-N

SMILES

C1CNCCC1(O)O.Cl

Synonyms

4.4-Piperidinediol

Canonical SMILES

C1CNCCC1(O)O.Cl

Building Block for Complex Molecules:

Piperidine-4,4-diol hydrochloride, also known as 4-piperidone monohydrate hydrochloride, finds application in the field of organic synthesis as a building block for the creation of more complex molecules. Its structure, containing a reactive ketone group and a hydroxyl group, allows it to participate in various chemical reactions like multicomponent reactions (MCRs) to generate diverse compound libraries. These libraries can then be screened for potential drug candidates or other desired functionalities. Source: Fisher Scientific:

Molecular Structure Analysis

The structure of piperidine-4,4-diol hydrochloride consists of a six-membered piperidine ring with hydroxyl groups attached at both the 4th positions. This diol functionality is linked to a positively charged nitrogen atom, forming a cyclic imine group. The molecule also contains a hydrochloride salt (HCl) and a water molecule (H2O) associated with it [, ].

Here are some key features of the structure:

  • Cyclic amine: The piperidine ring containing a nitrogen atom can participate in hydrogen bonding and act as a weak base.
  • Diol functionality: The presence of two hydroxyl groups can influence solubility and reactivity.
  • Salt formation: The hydrochloride salt makes the molecule more water-soluble.

Chemical Reactions Analysis

  • Esterification: The diol groups could react with carboxylic acids to form esters [].
  • Acylation: The diol functionality could be acylated with acid anhydrides or acyl chlorides [].
  • Reductive amination: The imine group might undergo reductive amination to form a secondary amine [].

Synthesis

While a specific synthesis route for piperidine-4,4-diol hydrochloride is not readily available in scientific literature, it is likely derived from the corresponding ketone, 4-piperidone, through a reduction reaction targeting the carbonyl group [].

Balanced chemical equations cannot be provided without specific reaction details.


Physical And Chemical Properties Analysis

  • Physical state: Likely a white crystalline solid at room temperature (similar to other piperidine derivatives) [].
  • Melting point: Data not available.
  • Boiling point: Data not available, but likely decomposes before boiling due to the presence of the diol and hydrochloride groups.
  • Solubility: Presumed to be soluble in water due to the presence of the hydrochloride salt and hydroxyl groups.
  • Stability: Data not available, but the presence of the diol functionality suggests potential instability under acidic or basic conditions.

Since piperidine-4,4-diol hydrochloride appears to be an intermediate or precursor in organic synthesis, a specific mechanism of action is not applicable. Its role lies in its ability to react and form more complex molecules with desired properties.

  • Wear gloves and safety glasses when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to appropriate chemical waste disposal regulations.

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 60 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 59 of 60 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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